5,6-dimethoxy-2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid
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Overview
Description
5,6-Dimethoxy-2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid is a chemical compound belonging to the indene family. Indene derivatives are known for their diverse biological activities and applications in various fields, including pharmaceuticals and materials science. This compound, in particular, is characterized by its unique structure, which includes methoxy groups and a carboxylic acid functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dimethoxy-2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the Michael addition reaction, where 5,6-dimethoxy-2-methylene-2,3-dihydro-1H-inden-1-one is used as a starting material . The reaction conditions often include the use of various catalysts and nucleophiles, such as piperidine, N-methyl piperazine, and morpholine .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic routes for higher yields and purity. This can include the use of advanced catalytic systems and continuous flow reactors to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethoxy-2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the carboxylic acid group to an alcohol.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
5,6-Dimethoxy-2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a precursor for bioactive compounds with potential therapeutic properties.
Medicine: It is investigated for its potential use in drug development, particularly for treating neurological disorders.
Industry: It is used in the production of advanced materials and as a catalyst in polymerization reactions.
Mechanism of Action
The mechanism of action of 5,6-dimethoxy-2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, indene derivatives are known to inhibit acetylcholine esterase, which is crucial for treating Alzheimer’s disease . The compound’s methoxy groups and carboxylic acid functional group play a significant role in its binding affinity and activity.
Comparison with Similar Compounds
Similar Compounds
5,6-Dimethoxy-2-methylene-2,3-dihydro-1H-inden-1-one: A precursor in the synthesis of the target compound.
Donepezil: An indene derivative used for treating Alzheimer’s disease.
5,6-Dimethoxy-1-indanone: Another indene derivative with similar biological activities.
Uniqueness
5,6-Dimethoxy-2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its combination of methoxy groups and a carboxylic acid functional group makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
2624141-09-7 |
---|---|
Molecular Formula |
C13H16O4 |
Molecular Weight |
236.3 |
Purity |
95 |
Origin of Product |
United States |
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